(5-Isopropylisoxazol-4-yl)methanol
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Overview
Description
“(5-Isopropylisoxazol-4-yl)methanol” is a chemical compound with the molecular formula C7H11NO2 . It is a member of the isoxazole class of compounds, which are five-membered heterocyclic moieties commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular weight of “this compound” is 141.17 . The SMILES string for this compound is OCC1=CC(C©C)=NO1 .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical and Chemical Properties Analysis
“this compound” is a liquid . The InChI key for this compound is VMKFKVLYULJWFN-UHFFFAOYSA-N .Scientific Research Applications
1. Catalytic Reactions and Intermediate Formation
(5-Isopropylisoxazol-4-yl)methanol and similar compounds have been investigated in various catalytic reactions. For instance, research by Fukushima et al. (1996) revealed that 5-alkoxy-2-aminooxazoles, structurally related to this compound, can be formed via Rh2(OAc)4-catalyzed reactions and react with methanol to give a 1:1 adduct. This study highlights the potential use of such compounds in stepwise catalytic processes involving nitrile ylide intermediates (Fukushima, Lu, & Ibata, 1996).
2. Synthesis of Biomimetic Chelating Ligands
In 2023, Gaynor et al. synthesized (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound with structural similarities to this compound. This compound, produced through a five-step process, has potential applications as a precursor for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
3. Antitumor Activity
A study by Stevens et al. (1984) on antitumor imidazotetrazines demonstrates the potential of compounds like this compound in cancer research. The compound synthesized in this research showed promising curative activity against certain types of leukemia, suggesting a potential role for similar structures in antitumor treatments (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
4. Corrosion Inhibition in Metals
A 2021 study by Sadeghzadeh et al. showed that isoxazoles, which share a core structure with this compound, can act as efficient corrosion inhibitors for mild steel in acidic environments. This highlights the potential application of such compounds in protecting metals from corrosion (Sadeghzadeh, Ejlali, Es’haghi, Basharnavaz, & Seyyedi, 2021).
Mechanism of Action
While the specific mechanism of action for “(5-Isopropylisoxazol-4-yl)methanol” is not mentioned in the search results, isoxazoles are generally known to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Safety and Hazards
Future Directions
Given the significant role of isoxazoles in drug discovery and their synthetic availability, special chemical and biological properties, and widespread practical use, it is expected that research into new representatives of isoxazoles, including “(5-Isopropylisoxazol-4-yl)methanol”, will continue . It is also imperative to develop alternate metal-free synthetic routes .
Properties
IUPAC Name |
(5-propan-2-yl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-6(4-9)3-8-10-7/h3,5,9H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUHMTOAHQJZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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